(Z)-4-phenylbut-3-ene-1,2,3-triol (Z)-4-phenylbut-3-ene-1,2,3-triol
Brand Name: Vulcanchem
CAS No.: 1319-88-6
VCID: VC20747734
InChI: InChI=1S/C10H12O3/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-6,10-13H,7H2
SMILES: C1=CC=C(C=C1)C=C(C(CO)O)O
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol

(Z)-4-phenylbut-3-ene-1,2,3-triol

CAS No.: 1319-88-6

Cat. No.: VC20747734

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

(Z)-4-phenylbut-3-ene-1,2,3-triol - 1319-88-6

CAS No. 1319-88-6
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
IUPAC Name 4-phenylbut-3-ene-1,2,3-triol
Standard InChI InChI=1S/C10H12O3/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-6,10-13H,7H2
Standard InChI Key FSDPQZPRLPFVLK-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C(/C(CO)O)\O
SMILES C1=CC=C(C=C1)C=C(C(CO)O)O
Canonical SMILES C1=CC=C(C=C1)C=C(C(CO)O)O

Chemical Identity and Basic Properties

(Z)-4-phenylbut-3-ene-1,2,3-triol is an organic compound with the molecular formula C₁₀H₁₂O₃ . The compound is characterized by a phenyl ring connected to a butene chain containing three hydroxyl groups, with a specific Z-configuration at the double bond. This stereochemistry is an important defining characteristic of the molecule, distinguishing it from its E-isomer counterpart. The compound is registered with CAS number 1319-88-6, which serves as its unique identifier in chemical databases and regulatory systems .

The molecular weight of (Z)-4-phenylbut-3-ene-1,2,3-triol is 180.203 g/mol, with an exact mass of 180.078644 g/mol . This relatively low molecular weight, combined with the presence of three hydroxyl groups, contributes to the compound's physicochemical properties, particularly its potential for hydrogen bonding and solubility characteristics.

Structural Characteristics

The chemical structure of (Z)-4-phenylbut-3-ene-1,2,3-triol can be represented by several notations:

Structural RepresentationNotation
SMILESC1=CC=C(C=C1)/C=C(/C(CO)O)\O
InChIInChI=1S/C10H12O3/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-6,10-13H,7H2/b9-6-
InChIKeyFSDPQZPRLPFVLK-TWGQIWQCSA-N

The molecule features a phenyl group connected to a chain containing a Z-configured double bond and three hydroxyl groups positioned at carbons 1, 2, and 3 of the butene backbone . The Z-configuration indicates that the phenyl group and the hydroxyl at position 3 are on the same side of the double bond, creating a specific three-dimensional arrangement that influences the compound's physical properties and reactivity.

Physical and Chemical Properties

(Z)-4-phenylbut-3-ene-1,2,3-triol has several computed physical and chemical properties that determine its behavior in various environments and reactions. These properties are crucial for understanding its potential applications and interactions with biological systems.

Molecular Properties

The compound has the following computed molecular properties:

PropertyValue
Molecular Weight180.203 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Topological Polar Surface Area60.7 Ų
Complexity171.0
Monoisotopic Mass180.079 g/mol
Heavy Atom Count13
Defined Bond Stereocenter Count1
Undefined Atom Stereocenter Count1

These molecular properties suggest that (Z)-4-phenylbut-3-ene-1,2,3-triol has moderate polarity due to its three hydroxyl groups, which also contribute to its hydrogen bond donor and acceptor capabilities . The presence of three rotatable bonds indicates some conformational flexibility, while the defined bond stereocenter confirms the Z-configuration at the double bond.

Predicted Physicochemical Behavior

Based on its structural features, (Z)-4-phenylbut-3-ene-1,2,3-triol is expected to exhibit solubility in polar protic solvents such as water, methanol, and ethanol due to its hydroxyl groups capable of hydrogen bonding. The presence of the phenyl ring may also confer some solubility in less polar solvents like dichloromethane or chloroform.

Spectroscopic Data and Analytical Profiles

Spectroscopic data provides essential information for the identification and structural confirmation of (Z)-4-phenylbut-3-ene-1,2,3-triol. The compound has been characterized using various spectroscopic techniques.

Mass Spectrometry Data

Mass spectrometry provides valuable information about the molecular mass and fragmentation pattern of (Z)-4-phenylbut-3-ene-1,2,3-triol. The predicted collision cross-section data for various adducts are presented below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺181.08592139.5
[M+Na]⁺203.06786149.6
[M+NH₄]⁺198.11246146.3
[M+K]⁺219.04180145.3
[M-H]⁻179.07136139.1
[M+Na-2H]⁻201.05331143.9
[M]⁺180.07809140.5
[M]⁻180.07919140.5

Alternative Names and Chemical Identifiers

(Z)-4-phenylbut-3-ene-1,2,3-triol is known by several synonyms in the scientific literature and chemical databases:

Alternative Names
Benzaldehyde, cyclic acetal with 1,2,3-propanetriol
Benzaldehyde glyceryl acetal
Benzaldehyde, cyclic acetal with glycerol

These alternative names reflect the compound's structural relationship to benzaldehyde and glycerol, suggesting potential routes of synthesis or structural derivation .

Regulatory Status and Applications

(Z)-4-phenylbut-3-ene-1,2,3-triol, also known as benzaldehyde glyceryl acetal, appears to have regulatory recognition as a food additive. It is included in the Food Additives Status List with the regulatory number 172.515, indicating approval for certain food applications . The compound's presence in food regulatory databases suggests potential use as a flavoring agent or in food processing, possibly due to structural similarities with known flavoring compounds.

Synthesis and Chemical Reactivity

Predicted Chemical Reactivity

Based on its structure, (Z)-4-phenylbut-3-ene-1,2,3-triol would be expected to undergo reactions typical of:

  • Alcohols: Esterification, oxidation, and dehydration reactions involving the three hydroxyl groups

  • Alkenes: Addition reactions at the double bond, including hydrogenation, halogenation, and epoxidation

  • Aromatic compounds: Electrophilic aromatic substitution reactions at the phenyl ring

The presence of multiple functional groups creates the potential for regioselective reactions, which could be exploited in synthetic applications or chemical modifications.

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